molecular formula C13H13N3O2 B3360290 Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate CAS No. 88715-96-2

Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate

Cat. No. B3360290
CAS RN: 88715-96-2
M. Wt: 243.26 g/mol
InChI Key: FTSSQTHHNUYTHG-UHFFFAOYSA-N
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Description

Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate is a chemical compound with the IUPAC name ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate . It is a solid at room temperature and is stored in a refrigerator . The compound has a molecular weight of 285.3 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]quinoxalines has been achieved through various methods. One approach involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs by the action of phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the intramolecular cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H15N3O3/c1-4-21-15(20)12-9(3)18-11-7-8(2)5-6-10(11)16-14(19)13(18)17-12/h5-7H,4H2,1-3H3,(H,16,19) . This indicates that the compound contains 15 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms.


Chemical Reactions Analysis

Imidazo[1,2-a]quinoxalines can undergo various chemical reactions. For instance, the presence of the methylsulfanyl group in position 4 of imidazoquinoxalines makes it easy to oxidize them to the corresponding sulfones, and the latter are easily transformed into 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .


Physical And Chemical Properties Analysis

Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate is a solid at room temperature . It has a molecular weight of 285.3 . The compound is stored in a refrigerator .

Mechanism of Action

While the specific mechanism of action for Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate is not mentioned in the search results, imidazo[a]quinoxalines have been reported to possess a wide spectrum of biological activity, including antiallergenic, antitumor, and anticonvulsant activities . They also serve as antagonists of adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-2-18-13(17)10-8-16-11-6-4-3-5-9(11)14-7-12(16)15-10/h3-6,8,14H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSSQTHHNUYTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30530249
Record name Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate

CAS RN

88715-96-2
Record name Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 1.6 g of ethyl imidazo[1,2-a]quinoxaline-2-carboxylate hydrobromide (British patent application Ser. No. 79-26597, in 50 ml of ethanol was added portionwise 0.5 g of sodium borohydride and at the completion of the reaction (tlc), the mixture was poured into 250 ml of water. The mixture was extracted with ethyl acetate and the organic layer was washed with water, dried and evaporated to dryness to obtain 1.2 g (97% yield) of ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate melting at 206°-8° C.
Name
ethyl imidazo[1,2-a]quinoxaline-2-carboxylate hydrobromide
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate
Reactant of Route 2
Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate
Reactant of Route 3
Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate
Reactant of Route 4
Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate
Reactant of Route 5
Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate
Reactant of Route 6
Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate

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